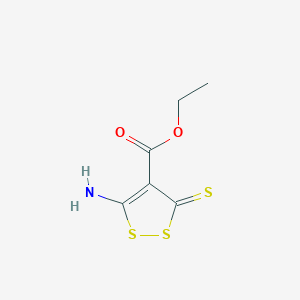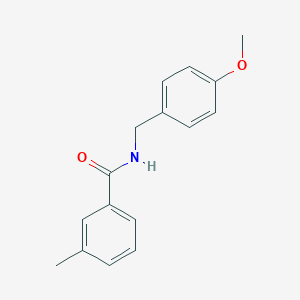
N-(4-methoxybenzyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-3-methylbenzamide, also known as AN-9, is a synthetic compound that belongs to the family of anilides. It was initially synthesized as a potential anti-inflammatory agent due to its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs). However, recent studies have shown that AN-9 has a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-3-methylbenzamide is not fully understood. However, recent studies have shown that N-(4-methoxybenzyl)-3-methylbenzamide induces apoptosis by activating the caspase cascade, which is a series of enzymatic reactions that lead to programmed cell death. N-(4-methoxybenzyl)-3-methylbenzamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
N-(4-methoxybenzyl)-3-methylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide has been found to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress. N-(4-methoxybenzyl)-3-methylbenzamide has also been shown to have anti-microbial effects against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-methoxybenzyl)-3-methylbenzamide is its relatively low toxicity compared to other anti-cancer agents. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide is stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, N-(4-methoxybenzyl)-3-methylbenzamide has limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
N-(4-methoxybenzyl)-3-methylbenzamide has shown promising results in preclinical studies as a potential anti-cancer agent. Further studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Moreover, the mechanism of action of N-(4-methoxybenzyl)-3-methylbenzamide needs to be further elucidated to optimize its therapeutic potential. Additionally, the development of N-(4-methoxybenzyl)-3-methylbenzamide analogs with improved solubility and bioavailability may enhance its anti-cancer activity.
Métodos De Síntesis
N-(4-methoxybenzyl)-3-methylbenzamide can be synthesized by the reaction between 4-methoxybenzylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-methoxybenzyl)-3-methylbenzamide as a white crystalline solid with a melting point of 128-130°C.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-3-methylbenzamide has been extensively studied for its anti-cancer properties. Several studies have shown that N-(4-methoxybenzyl)-3-methylbenzamide induces apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide has been found to inhibit cancer cell proliferation and migration, suggesting its potential as a therapeutic agent for cancer treatment.
Propiedades
Número CAS |
5348-93-6 |
|---|---|
Nombre del producto |
N-(4-methoxybenzyl)-3-methylbenzamide |
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-4-3-5-14(10-12)16(18)17-11-13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
Clave InChI |
ICIXUCHUMIKLIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



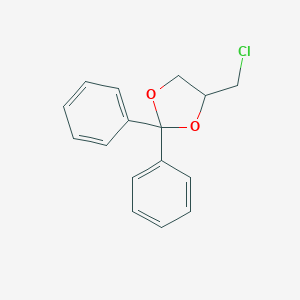
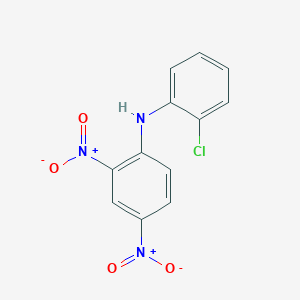
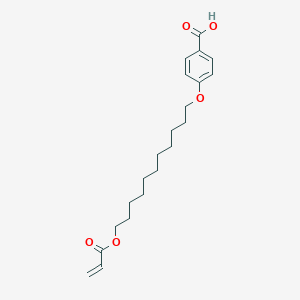
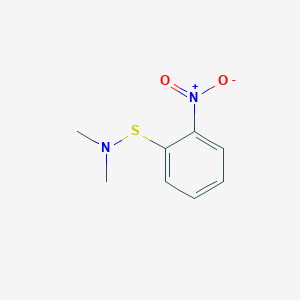
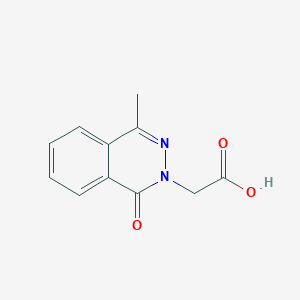
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
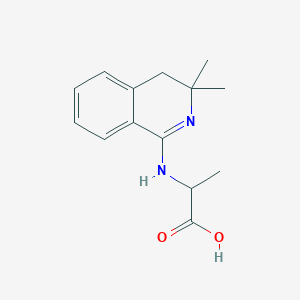
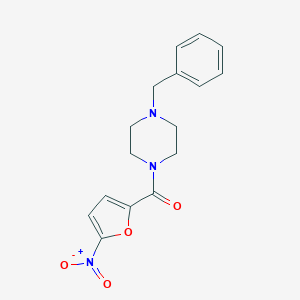
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

